![molecular formula C13H11NO3 B14354344 (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one CAS No. 90141-13-2](/img/structure/B14354344.png)
(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one: is a chemical compound characterized by its unique structure, which includes a furan ring, an imine group, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one typically involves the condensation of a primary amine with an aldehyde or ketone. In this case, the primary amine reacts with an acetyl-substituted aromatic aldehyde under acidic conditions to form the imine. The reaction is often catalyzed by an acid to speed up the process and improve yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction of the imine group can yield amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its imine group is particularly useful in probing enzyme mechanisms.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In the industrial sector, the compound can be used in the production of dyes, polymers, and other materials. Its reactivity allows for the creation of specialized products with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
Uniqueness: (5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one is unique due to its combination of a furan ring, an imine group, and an acetylphenyl group
Properties
CAS No. |
90141-13-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5-(4-acetylphenyl)imino-3-methylfuran-2-one |
InChI |
InChI=1S/C13H11NO3/c1-8-7-12(17-13(8)16)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3 |
InChI Key |
UCAPRQQZJFUGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=C(C=C2)C(=O)C)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


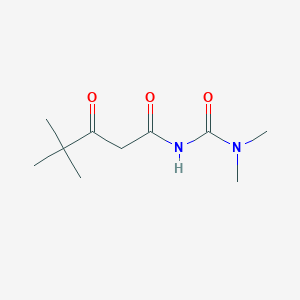
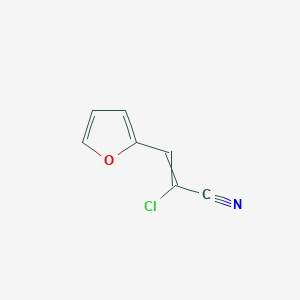
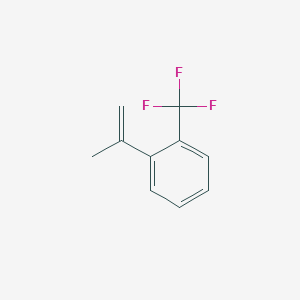
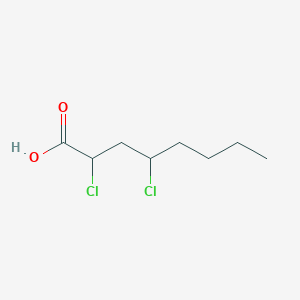
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
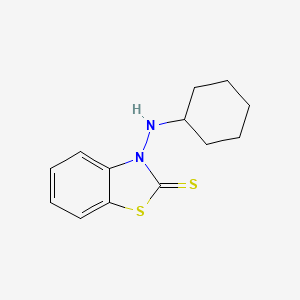
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
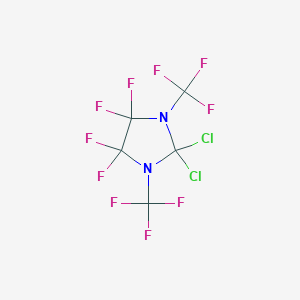
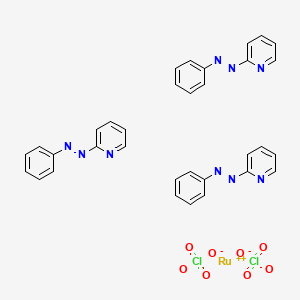
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
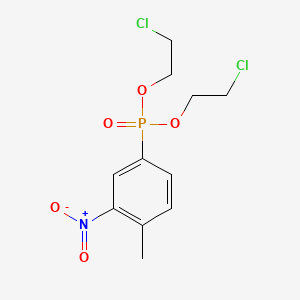
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
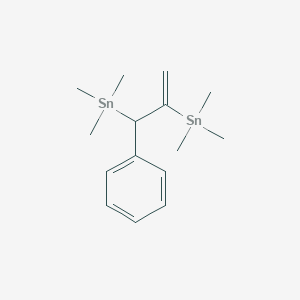
![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
